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Compound of Interest |

4-chloro-2-methyl-6-
Compound Name:
phenylpyridine
CAS No.: 412923-41-2
Cat. No.: B3265930

CAS No: 412923-41-2 | Formula: C12H10CIN | MW: 203.67 g/mol [1][2]

Executive Summary

4-chloro-2-methyl-6-phenylpyridine is a halogenated heterocyclic building block extensively
utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR
modulators.[2] Its value lies in the C-4 chlorine atom, which serves as a highly reactive handle
for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing
for the rapid diversification of the pyridine core.[2]

This guide provides a rigorous analysis of its molecular weight characteristics, synthetic
production via phosphoryl chloride mediated chlorination, and critical quality control
parameters.[2]

Physicochemical Core & Molecular Weight Analysis

Understanding the molecular weight of 4-chloro-2-methyl-6-phenylpyridine requires
distinguishing between its average molecular weight (used for stoichiometry) and its
monoisotopic mass (used for mass spectrometry identification).[2]

Molecular Weight Data
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Parameter Value Context

Used for molarity calculations

Average Molecular Weight 203.67 g/mol o
and batch weighing.[2]
Based on 12C, tH, *N, and
Monoisotopic Mass 203.050 g/mol 35CL[2] The primary peak in
MS.
Exact Mass (3’Cl isotopologue)  205.047 g/mol The M+2 peak in MS.
Indicates high lipophilicity;
LogP (Predicted) ~3.8-4.2 requires organic solvents

(DCM, EtOAC).[2]

Mass Spectrometry: The Chlorine Signhature

For researchers validating the identity of this compound, the chlorine isotope pattern is the
definitive fingerprint. Chlorine exists naturally as 3°Cl (~75%) and 3/Cl (~25%).[3]

e Primary lon (M+): m/z 203.05
 |sotope Peak (M+2): m/z 205.05

* Intensity Ratio: The M+2 peak should appear at approximately 33% (1:3 ratio) of the intensity
of the M+ peak. Deviation from this ratio suggests contamination with non-chlorinated
impurities (e.g., des-chloro analogs).[2]

Peak m/z 203
Major Ton (3>Cl Isotopologue)

Relative Abundance: 100%
Sample Injection lonization Source
(LC-MS/GC-MS) (ESI+/ El) B Deteclor | 15 g Shift
\ Peak m/z 205

(3’Cl Isotopologue)
Relative Abundance: ~33%
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Figure 1: Mass Spectrometry Logic Flow. The characteristic 3:1 intensity ratio between m/z 203
and 205 confirms the presence of a single chlorine atom.

Synthesis Engineering

The most robust route to 4-chloro-2-methyl-6-phenylpyridine involves the chlorination of its
tautomeric precursor, 2-methyl-6-phenyl-4(1H)-pyridinone (also known as 4-hydroxy-2-methyl-
6-phenylpyridine).[2]

Precursor Synthesis (Hantzsch-Type Condensation)

The pyridone core is typically constructed via the condensation of ethyl acetoacetate with an
appropriate benzimidate or through a condensation of benzoylacetone with cyanoacetamide,
followed by hydrolysis and decarboxylation.[2]

Chlorination Protocol (The POCI3z Method)

This step converts the C-4 hydroxyl (carbonyl tautomer) to the chloride.[2]
Reagents:

e Substrate: 2-methyl-6-phenyl-4(1H)-pyridinone[2]

e Reagent: Phosphoryl chloride (POCIs) [Excess, typically 3-5 eq][2]

o Solvent: Neat or in Chlorobenzene (for temperature control)

o Temperature: Reflux (100-120 °C)[2]

Step-by-Step Protocol:

e Setup: Charge a round-bottom flask with 2-methyl-6-phenyl-4(1H)-pyridinone under an inert
atmosphere (N2).

e Addition: Carefully add POCIs. Caution: Exothermic reaction.

o Reaction: Heat the mixture to reflux for 2—4 hours. Monitor by TLC (the starting material is
highly polar; the product is non-polar).
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e Quenching (Critical Safety Step):
o Cool the reaction mixture to room temperature.

o Pour the mixture slowly onto crushed ice/water with vigorous stirring. Never add water to
the hot POCIs mixture.

o Neutralize the aqueous solution with NaOH or NH4OH to pH ~8-9 to liberate the free base
pyridine.

o Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

 Purification: Dry organic layer over Na2SQOa, concentrate, and purify via silica gel
chromatography (Hexane/EtOAc gradient).
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Start: 2-methyl-6-phenyl-4-pyridone

(Solid, Polar)

Add POCIs (Excess)
Reflux 110°C, 3h

:

Intermediate:
Phosphorylated Species

Quench: Pour onto Ice/Water
(Hydrolysis of excess POCI3)

Neutralize: NaOH to pH 9
(Liberate Free Base)

Extraction: DCM/EtOAc
Purification: Silica Gel

Final Product:

4-chloro-2-methyl-6-phenylpyridine

Click to download full resolution via product page

Figure 2: Synthetic Workflow.[2][4] The critical safety step involves the controlled hydrolysis of

excess POCIs.

Analytical Validation (NMR)

To confirm the regiochemistry (ensuring the Cl is at C-4 and not on the phenyl ring or methyl

group), *H NMR is required.
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Expected *H NMR Data (CDClIs, 400 MHz):

e 0 7.90-8.00 (m, 2H): Phenyl ortho-protons.[2]

d 7.40-7.55 (m, 3H): Phenyl meta/para-protons.[2]

0 7.20-7.30 (s, 1H): Pyridine H-5 (Adjacent to Phenyl).[2]

0 7.10-7.15 (s, 1H): Pyridine H-3 (Adjacent to Methyl).[2]

0 2.60-2.65 (s, 3H): Methyl group at C-2.[2]

Note: The H-3 and H-5 protons appear as distinct singlets (or fine doublets) due to the
asymmetric substitution of the pyridine ring.[2]

Applications in Drug Discovery

The 4-chloro substituent is a strategic "handle" for Suzuki-Miyaura Cross-Coupling.[2] The
electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0) into
the C—Cl bond, enabling the attachment of aryl or heteroaryl groups.[2]

Protocol for Suzuki Coupling:

Reactants: 4-chloro-2-methyl-6-phenylpyridine (1.0 eq) + Aryl Boronic Acid (1.2 eq).[2]

Catalyst: Pd(PPhs)a (5 mol%) or Pd(dppf)Cl=.

Base: K2COs or Cs2CO0s (2-3 eq).

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Conditions: 80-100 °C under Argon for 12 hours.

This reaction preserves the 2-methyl and 6-phenyl groups while introducing complexity at the
4-position, a common strategy for optimizing binding affinity in kinase inhibitor development.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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